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Compound of Interest

Compound Name: Methyl 5-oxohexacosanoate
CAS No.: 63389-39-9
Cat. No.: B14500930

Get Quote

Executive Summary & Scientific Context

Methyl 5-oxohexacosanoate (

, MW 424.[1]7) is a long-chain fatty acid methyl ester (FAME) characterized by a keto (oxo)
group at the

-carbon (position 5) and a methyl ester at position 1. This compound is frequently encountered
in the lipidomic profiling of environmental samples (e.g., peat, lacustrine sediments) and
microbial lipids, particularly within the Actinomycetales order (e.g., Mycobacterium species).

Identifying this specific isomer requires distinguishing it from other long-chain keto-esters (e.qg.,
4-0x0 or 6-oxo isomers). While standard Electron lonization (El) mass spectrometry provides a
robust fingerprint, the 5-oxo functionality induces specific charge-migration fragmentations that
differ significantly from saturated FAMESs. This guide details the mechanistic basis of these
patterns and compares them with alternative derivatization strategies (Picolinyl esters) for
unambiguous structural elucidation.
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Core Analysis: EI-MS Fragmentation of Methyl 5-

oxohexacosanoate
Theoretical Basis

In standard saturated FAMES, the base peak is typically m/z 74, resulting from the McLafferty
rearrangement of the ester group. However, the introduction of a keto group at position 5
creates a competing charge-localization site. The fragmentation is dominated by mechanisms
driven by the 5-oxo group, specifically a site-specific McLafferty rearrangement and

-cleavages.

Diagnostic Fragmentation Pathways

The mass spectrum of methyl 5-oxohexacosanoate is defined by four primary diagnostic
events:

¢ 5-Oxo Specific McLafferty Rearrangement (Base Peak Candidate):

Mechanism: A

[¢]

-hydrogen from C8 (relative to the C5 ketone) transfers to the carbonyl oxygen at C5. This
is followed by cleavage of the C6-C7 bond.

o Fragment: The charge remains on the oxygen-containing fragment:

o m/z:144.

o Significance: This ion is highly characteristic of 5-oxo FAMESs. For a 4-oxo isomer, this
shifts to m/z 130; for a 6-0xo, it shifts to m/z 158.

e -Cleavage (Proximal):

o Mechanism: Cleavage of the bond between C5 and C6 (distal to ester) or C4 and C5
(proximal).

o lon A (C5-C6 break):
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o m/z:129.

o lon B (C4-C5 break):

o m/z:101.

e Secondary Elimination:
o Mechanism: Loss of methanol (32 Da) from the McLafferty ion (m/z 144).
o m/z:112 (144 - 32).

» Standard Ester lons:
o miz74:

(McLafferty of the ester moiety). This is often present but of lower intensity compared to
saturated FAMEs due to competition from the 5-oxo group.

o m/z 55:

Quantitative Diagnostic lon Table
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lon (m/z) Origin | Mechanism

Relative Intensity
(Approx)

Structure | Formula

Molecular lon (

424 Weak (<5%)
)
McLafferty .
144 Base Peak / High
Rearrangement (Keto)
129 -Cleavage (Distal) Medium-High
112 Secondary Elimination ~ (L0ss of MeOH from Medium
144)
101 -Cleavage (Proximal) Medium
McLafferty
74 Rearrangement Low-Medium
(Ester)

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways that define the

spectrum.
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Caption: Competing fragmentation pathways for Methyl 5-oxohexacosanoate. The Keto-
McLafferty (m/z 144) dominates over the standard Ester-McLafferty (m/z 74).

Comparative Analysis: Alternatives for Structural
Localization

While the methyl ester derivative is standard, it can be ambiguous if the keto group is located
deep within the chain (e.g., C13 vs C14). For C5, the methyl ester is distinct, but verification
using Picolinyl Esters is the gold standard for structural proof.

Alternative: 3-Picolinyl Esters

Picolinyl esters (3-pyridylcarbinol esters) promote charge-remote fragmentation. The nitrogen
atom localizes the charge, allowing radical-induced cleavage along the entire alkyl chain. This
creates a "ladder" of ions separated by 14 Da (
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Mechanism: The radical abstracts hydrogens from the chain, causing cleavage.

Performance vs. Methyl Ester:

o Methyl Ester: Relies on specific rearrangements (McLafferty).[2] Good for head-group
functionalization (like 5-oxo) but poor for mid-chain features.

o Picolinyl Ester: Provides a complete map.

Diagnostic Pattern for 5-oxo-Picolinyl Ester:

o Regular series of ions: m/z 92, 108, 151, 164 (picolinyl specific).

o The Gap: At the position of the ketone, the regular 14 Da spacing is interrupted.
o Specific lons: Cleavage

to the ketone is favored. You will observe prominent ions corresponding to cleavage on
either side of the carbonyl carbon.[3]

Isomeric Comparison (Self-Validation)

To validate that your analyte is indeed the 5-oxo isomer and not the 4-oxo or 6-0xo0, compare
the McLafferty rearrangement ion shifts:

Diagnostic i i
Structure (Head < DEliesille
Isomer McLafferty lon
Group) (mlz) -Cleavage (m/z)
4-0x0 130 115
5-o0xo0 144 129
6-0x0 158 143

Note: If your spectrum shows m/z 144 as the base peak (or very intense) and m/z 74 is weak,
you have strong evidence for the 5-oxo isomer.
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Detailed Experimental Protocol
Sample Preparation & Derivatization

Objective: Convert free fatty acids or complex lipids into methyl esters (FAMES) suitable for
GC-MS.

Reagents:
e Boron trifluoride (

) in methanol (14% w/v).

o Hexane (HPLC grade).
o Saturated NaCl solution.
Workflow:

o Extraction: Extract total lipids from the sample (e.g., lyophilized bacterial cells or sediment)
using a modified Bligh & Dyer method (Chloroform:Methanol 2:1).

» Hydrolysis (Optional): If lipids are bound (e.qg., triglycerides), saponify with 0.5M NaOH in
methanol at 70°C for 30 min.

¢ Methylation:
o Add 1 mL

-Methanol to the dried lipid extract.

o Incubate at 60°C for 15 minutes. Note: Keto groups are stable under these mild
conditions. Avoid harsh acid hydrolysis which might degrade the keto functionality.

o Extraction of FAMES:
o Add 1 mL Hexane and 1 mL Saturated NacCl.

o Vortex vigorously for 1 minute.
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o Centrifuge at 2000 x g for 5 minutes.

o Collect the upper hexane layer.

Concentration: Evaporate hexane under a gentle stream of nitrogen to ~100

GC-MS Acquisition Parameters

Due to the high molecular weight of hexacosanoate (C26 chain), high-temperature columns are

required.

Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

Column: DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25um.
Polar columns (DB-23) may cause excessive retention for C26.

Inlet: Splitless mode, 280°C.

Carrier Gas: Helium, constant flow 1.0 mL/min.

Oven Program:

o Initial: 200°C (hold 1 min).

o Ramp 1: 20°C/min to 200°C.

o Ramp 2: 5°C/min to 300°C (hold 10 min). Critical: Ensure final temp is high enough to
elute C26.

MS Source: Electron lonization (El), 70 eV, 230°C.

Scan Range: m/z 50-500.

Analytical Workflow Diagram
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Caption: Optimized workflow for the extraction, derivatization, and GC-MS analysis of long-
chain keto-FAMEs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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